molecular formula C11H12O3S B024277 (R)-2-Acetylthio-3-phenylpropionic Acid CAS No. 57359-76-9

(R)-2-Acetylthio-3-phenylpropionic Acid

Cat. No. B024277
CAS RN: 57359-76-9
M. Wt: 224.28 g/mol
InChI Key: UOVSNFYJYANSNI-SNVBAGLBSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (R)-2-Acetylthio-3-phenylpropionic Acid often involves stereoselective processes due to the presence of an asymmetric carbon atom. The synthesis and metabolic pathways of 2-arylpropionic acids, a related class of compounds, highlight the importance of stereoselectivity in their pharmacological activity. The (R)-enantiomer of these compounds can undergo unidirectional chiral inversion to the (S)-enantiomer, which is pharmacologically active. This process suggests a potential pathway for the synthesis and activation of (R)-2-Acetylthio-3-phenylpropionic Acid and related compounds (Mayer Jm, 1990).

Molecular Structure Analysis

The molecular structure of (R)-2-Acetylthio-3-phenylpropionic Acid, characterized by the presence of an acetylthio group and a phenyl group attached to a propionic acid backbone, is crucial for its chemical behavior and biological activity. Studies on similar compounds, such as N-acetyl aspartic acid and various phenylpropionic acids, demonstrate how structural features influence their stability, metabolic pathways, and interaction with biological systems. For instance, N-acetyl aspartic acid's stability and role in the nervous system highlight the significance of acetyl groups in biochemical processes (David L. Birken & W. Oldendorf, 1989).

Chemical Reactions and Properties

The chemical reactions and properties of (R)-2-Acetylthio-3-phenylpropionic Acid are influenced by its functional groups. The acetylthio group, in particular, may undergo specific reactions, such as acylation and thiolysis, affecting the compound's biological activity and metabolic fate. Research on related sulfur-containing compounds provides insights into the reactivity and potential applications of thioesters and thioureas, indicating a wide range of chemical behaviors and interactions that could be relevant for (R)-2-Acetylthio-3-phenylpropionic Acid (A. Saeed, U. Flörke, & M. Erben, 2014).

Physical Properties Analysis

The physical properties of (R)-2-Acetylthio-3-phenylpropionic Acid, such as solubility, melting point, and optical activity, are essential for its application in various fields. While specific data on (R)-2-Acetylthio-3-phenylpropionic Acid is scarce, analogous compounds provide a basis for understanding how structural elements influence these properties. For example, the solubility and thermal behavior of compounds can be significantly affected by the presence of specific functional groups and stereochemistry.

Chemical Properties Analysis

The chemical properties of (R)-2-Acetylthio-3-phenylpropionic Acid, including acidity/basicity, reactivity, and stability, are critical for its potential applications. The presence of the acetylthio and phenyl groups suggests that (R)-2-Acetylthio-3-phenylpropionic Acid may participate in specific chemical interactions and transformations, such as redox reactions and conjugation processes. Studies on similar compounds, such as arylpropionic acids, have revealed a range of biological activities and chemical interactions that are influenced by their molecular structures (A. Gouda et al., 2019).

Scientific Research Applications

  • Studying Stereoselectivity : This compound is useful for studying stereoselectivity in AgBF4-catalyzed and photoinduced phenyl-rearrangement of 2-chloropropiophenone (Usui, Matsumoto, & Ohkubo, 1998).

  • Investigating Lactone Formation : It is used in research for studying lactone formation in the thioacetylation of hydroxy acids (Strijtveen & Kellogg, 1987).

  • Synthesizing Pharmaceuticals : Enantiomerically pure forms of this compound are key intermediates in the synthesis of pharmaceuticals (Kawasaki et al., 2006).

  • Pharmaceuticals, Cosmetics, and Fine Chemicals : Phenylpropionic acids, in general, are commonly used in synthesizing these products (Wang et al., 2019).

  • Antihypertensive Agents : Synthesized compounds from this acid are potent angiotensin converting enzyme (ACE) inhibitors, useful in lowering blood pressure (Mcevoy, Lai, & Albright, 1983).

  • Anti-AIDS Drug Intermediary : It serves as an intermediate for the anti-AIDS drug Indinavir (Vries, Roelfes, & Green, 1998).

  • Management of Plant Phytopathogens : It has potential as an alternative approach for managing plant diseases (Yehia et al., 2020).

  • Biodegradation Studies : Its metabolism by certain microorganisms is studied for potential environmental applications (Simoni et al., 1996).

  • Metabolic Studies : Its suitability for in vitro metabolic studies of chiral arylpropionates is explored (Maître, Boss, & Testa, 1984).

  • Pharmaceutical Intermediate Synthesis : It's used in the asymmetric electrochemical carboxylation of prochiral acetophenone to produce active pharmaceutical intermediates (Zhang et al., 2009).

Safety And Hazards

This section includes information on the compound’s toxicity, flammability, and environmental impact. It may also include precautions for handling and storage.


Future Directions

This section discusses potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.


properties

IUPAC Name

(2R)-2-acetylsulfanyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVSNFYJYANSNI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431066
Record name (2R)-2-acetylsulfanyl-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Acetylthio-3-phenylpropionic Acid

CAS RN

57359-76-9
Record name (2R)-2-acetylsulfanyl-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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